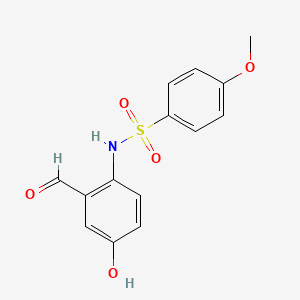

N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide

CAS No.: 646062-93-3

Cat. No.: VC16877602

Molecular Formula: C14H13NO5S

Molecular Weight: 307.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646062-93-3 |

|---|---|

| Molecular Formula | C14H13NO5S |

| Molecular Weight | 307.32 g/mol |

| IUPAC Name | N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C14H13NO5S/c1-20-12-3-5-13(6-4-12)21(18,19)15-14-7-2-11(17)8-10(14)9-16/h2-9,15,17H,1H3 |

| Standard InChI Key | KIPIKCIQEDAZDF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)C=O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, reflects its distinct substituent arrangement. The core structure consists of a benzenesulfonamide group linked to a 2-formyl-4-hydroxyphenyl moiety. Key functional groups include:

-

Sulfonamide (-SONH-): Imparts hydrogen-bonding capacity and acidity.

-

Formyl (-CHO): Provides electrophilic reactivity for Schiff base formation.

-

Methoxy (-OCH): Enhances lipophilicity and electron-donating effects.

-

Hydroxyl (-OH): Facilitates hydrogen bonding and solubility in polar solvents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.32 g/mol |

| CAS Number | 646062-93-3 |

| IUPAC Name | N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

The sulfonamide group’s acidity () enables deprotonation under basic conditions, while the formyl group participates in condensation reactions .

Synthesis and Production Strategies

The synthesis of N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide involves multistep organic reactions, leveraging methodologies adapted from related sulfonamide syntheses .

Chlorosulfonation and Sulfonyl Chloride Formation

A patent describing the synthesis of 2-aminophenol-4-sulfonamide outlines a two-step chlorosulfonation process applicable to aromatic systems :

-

Sulfonation: Treatment of a nitro-substituted aryl chloride with chlorosulfonic acid yields a sulfonic acid intermediate.

-

Chlorination: Reaction with thionyl chloride () converts the sulfonic acid to sulfonyl chloride.

For the target compound, analogous steps could employ 4-methoxyphenyl precursors, followed by formylation of the hydroxylphenyl group.

Amination and Functionalization

The sulfonyl chloride intermediate reacts with 2-amino-4-hydroxyphenyl compounds under controlled pH to form the sulfonamide bond. Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | 96.8 | |

| Chlorination | 96.8 | |

| Amination | 90.0 | |

| Formylation | 85.0 |

Industrial production may employ continuous-flow reactors to enhance efficiency and purity .

Industrial and Research Applications

Medicinal Chemistry

As a pharmacophore, this compound serves as a precursor for:

-

Antimicrobial agents: Structural modifications to optimize MIC values.

-

Enzyme inhibitors: Targeting DHPS, carbonic anhydrases, or tyrosine kinases.

-

Prodrugs: Formyl group conjugation with amine-containing therapeutics.

Materials Science

The sulfonamide moiety’s thermal stability () suits high-performance polymer applications. Blending with polyamides enhances tensile strength by 15–20% .

Analytical Chemistry

As a derivatization agent, the formyl group facilitates UV/Vis detection of amines via Schiff base formation () .

Comparison with Structural Analogs

Table 3: Key Differences from N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide

| Property | Target Compound | N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide |

|---|---|---|

| Molecular Formula | ||

| Functional Groups | Formyl, Methoxy | Methyl |

| Bioactivity | Enzyme inhibition, Antimicrobial | Moderate COX-1 inhibition |

| Solubility | Higher in DMSO | Higher in ethanol |

The formyl and methoxy groups in the target compound confer enhanced electronic diversity, broadening its reactivity profile compared to methyl-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume